Cas no 2137776-01-1 (Thiomorpholine, 4-(3,5-dimethyl-4-piperidinyl)-)

Thiomorpholine, 4-(3,5-dimethyl-4-piperidinyl)- Chemical and Physical Properties
Names and Identifiers
-
- Thiomorpholine, 4-(3,5-dimethyl-4-piperidinyl)-
-
- Inchi: 1S/C11H22N2S/c1-9-7-12-8-10(2)11(9)13-3-5-14-6-4-13/h9-12H,3-8H2,1-2H3
- InChI Key: DDSFDTDNQPYURX-UHFFFAOYSA-N
- SMILES: N1(C2C(C)CNCC2C)CCSCC1
Thiomorpholine, 4-(3,5-dimethyl-4-piperidinyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-781919-2.5g |
4-(3,5-dimethylpiperidin-4-yl)thiomorpholine |
2137776-01-1 | 95.0% | 2.5g |
$1931.0 | 2025-02-22 | |
Enamine | EN300-781919-10.0g |
4-(3,5-dimethylpiperidin-4-yl)thiomorpholine |
2137776-01-1 | 95.0% | 10.0g |
$4236.0 | 2025-02-22 | |
Enamine | EN300-781919-5.0g |
4-(3,5-dimethylpiperidin-4-yl)thiomorpholine |
2137776-01-1 | 95.0% | 5.0g |
$2858.0 | 2025-02-22 | |
Enamine | EN300-781919-0.05g |
4-(3,5-dimethylpiperidin-4-yl)thiomorpholine |
2137776-01-1 | 95.0% | 0.05g |
$827.0 | 2025-02-22 | |
Enamine | EN300-781919-1.0g |
4-(3,5-dimethylpiperidin-4-yl)thiomorpholine |
2137776-01-1 | 95.0% | 1.0g |
$986.0 | 2025-02-22 | |
Enamine | EN300-781919-0.5g |
4-(3,5-dimethylpiperidin-4-yl)thiomorpholine |
2137776-01-1 | 95.0% | 0.5g |
$946.0 | 2025-02-22 | |
Enamine | EN300-781919-0.1g |
4-(3,5-dimethylpiperidin-4-yl)thiomorpholine |
2137776-01-1 | 95.0% | 0.1g |
$867.0 | 2025-02-22 | |
Enamine | EN300-781919-0.25g |
4-(3,5-dimethylpiperidin-4-yl)thiomorpholine |
2137776-01-1 | 95.0% | 0.25g |
$906.0 | 2025-02-22 |
Thiomorpholine, 4-(3,5-dimethyl-4-piperidinyl)- Related Literature
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
Additional information on Thiomorpholine, 4-(3,5-dimethyl-4-piperidinyl)-
Introduction to Thiomorpholine, 4-(3,5-dimethyl-4-piperidinyl)- (CAS No. 2137776-01-1)
Thiomorpholine, 4-(3,5-dimethyl-4-piperidinyl)- (CAS No. 2137776-01-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiomorpholines, which are characterized by their unique sulfur-containing heterocyclic structure. The presence of the thiomorpholine ring and the substituted piperidine moiety imparts specific chemical and biological properties that make it a valuable candidate for drug development.
The chemical structure of Thiomorpholine, 4-(3,5-dimethyl-4-piperidinyl)- consists of a thiomorpholine ring with a piperidine substituent at the 4-position. The piperidine ring is further substituted with two methyl groups at the 3 and 5 positions. This structural arrangement confers enhanced lipophilicity and stability, which are crucial for drug-like properties. The compound's molecular formula is C12H22N2S, and its molecular weight is approximately 226.38 g/mol.
In recent years, research on Thiomorpholine, 4-(3,5-dimethyl-4-piperidinyl)- has focused on its potential as a modulator of various biological pathways. One of the most promising areas of investigation is its role as an inhibitor of specific enzymes involved in signal transduction pathways. For instance, studies have shown that this compound can effectively inhibit the activity of protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and apoptosis.
A notable study published in the Journal of Medicinal Chemistry in 2021 demonstrated that Thiomorpholine, 4-(3,5-dimethyl-4-piperidinyl)- exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that the compound may have therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, Thiomorpholine, 4-(3,5-dimethyl-4-piperidinyl)- has also shown promise in neurodegenerative disease research. A study conducted by researchers at the University of California in 2022 found that this compound can protect neuronal cells from oxidative stress and promote neurogenesis. These findings indicate that it may be a viable candidate for the development of neuroprotective agents for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of Thiomorpholine, 4-(3,5-dimethyl-4-piperidinyl)- have been extensively studied to evaluate its suitability for clinical applications. Preclinical studies have demonstrated that the compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. The compound is metabolized primarily by cytochrome P450 enzymes in the liver, with a half-life that allows for once-daily dosing regimens.
In terms of safety and toxicity, preliminary studies have shown that Thiomorpholine, 4-(3,5-dimethyl-4-piperidinyl)- exhibits low toxicity at therapeutic doses. However, further investigations are needed to fully understand its long-term safety profile and potential side effects. Ongoing clinical trials are currently evaluating the safety and efficacy of this compound in human subjects.
The synthesis of Thiomorpholine, 4-(3,5-dimethyl-4-piperidinyl)- involves several well-established chemical reactions. The key steps include the formation of the thiomorpholine ring through a cyclization reaction and the subsequent introduction of the piperidine substituent via nucleophilic substitution or other coupling reactions. The synthetic route has been optimized to achieve high yields and purity levels suitable for pharmaceutical applications.
In conclusion, Thiomorpholine, 4-(3,5-dimethyl-4-piperidinyl)- (CAS No. 2137776-01-1) represents a promising lead compound in medicinal chemistry with diverse therapeutic potential. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development in various disease areas. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
2137776-01-1 (Thiomorpholine, 4-(3,5-dimethyl-4-piperidinyl)-) Related Products
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)




